molecular formula C12H9BrN4 B6261474 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine CAS No. 1016886-81-9

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

Cat. No.: B6261474
CAS No.: 1016886-81-9
M. Wt: 289.13 g/mol
InChI Key: CNFWXPHWBASIAI-UHFFFAOYSA-N
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Description

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

The primary target of the compound 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . The compound’s interaction with TRKs results in the inhibition of the intramembrane kinase domain, which is associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

Once the TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s action on TRKs inhibits these pathways, thereby affecting cell proliferation and differentiation .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

The compound’s action results in the inhibition of the proliferation of certain cell lines. For instance, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Biochemical Analysis

Biochemical Properties

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that lead to cell proliferation and survival . The nature of these interactions involves binding to the ATP-binding site of the kinase domain, which blocks the phosphorylation process essential for TRK activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, with significant selectivity . This compound influences cell function by disrupting cell signaling pathways, particularly the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of TRKs . This binding inhibits the kinase activity of TRKs, preventing the phosphorylation of downstream signaling molecules . The inhibition of TRK activity leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability in plasma, which is crucial for its sustained activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for predicting drug interactions and optimizing therapeutic regimens .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. This intermediate is further reacted with meta-aminobenzoic acid and morpholine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

1016886-81-9

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

5-bromo-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H9BrN4/c13-11-4-10-6-16-17(12(10)15-7-11)8-9-2-1-3-14-5-9/h1-7H,8H2

InChI Key

CNFWXPHWBASIAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)Br

Purity

95

Origin of Product

United States

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